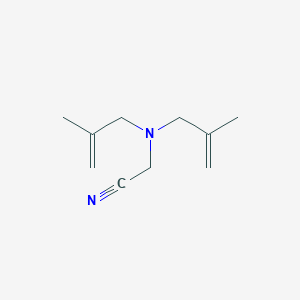

(Bis(2-methyl-2-propenyl)amino)acetonitrile

Description

While direct structural data for this compound is absent in the provided evidence, its core structure can be inferred from related compounds. The molecule comprises an acetonitrile backbone (CH2CN) with two 2-methyl-2-propenyl (allyl) groups attached to the amino nitrogen.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-[bis(2-methylprop-2-enyl)amino]acetonitrile |

InChI |

InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3 |

InChI Key |

HQOGSDQFTKUNLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN(CC#N)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- typically involves the reaction of acetonitrile with bis(2-methyl-2-allyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- involves its interaction with molecular targets and pathways within a given system. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bis(2-methyl-2-allyl)amino moiety may also contribute to the compound’s overall activity by providing steric and electronic effects that modulate its behavior in different environments.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Amino Group

(a) (Diisopropylamino)acetonitrile (CAS 54714-49-7)

- Structure: Features two isopropyl groups on the amino nitrogen instead of allyl groups.

- Properties : Higher steric hindrance due to bulky isopropyl substituents, likely reducing reactivity in nucleophilic reactions compared to the allyl-substituted compound .

- Applications: Used in organic synthesis as a ligand or intermediate, similar to other aminoacetonitriles.

(b) 2-Amino-2-methylpropane nitrile (CAS 19355-69-2)

- Structure: A geminal di-substituted nitrile with a methyl and amino group on the same carbon.

- Properties: Melting point 88°C (from analogous compounds in ) and higher solubility in polar solvents due to the amino group. Reactivity differs due to the absence of allyl groups .

Aromatic and Heterocyclic Derivatives

(a) 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8)

- Structure: Pyridine ring substituted with an amino group and linked to acetonitrile.

- Comparison : The aromatic pyridine moiety enhances π-π stacking interactions, influencing crystallinity and coordination behavior, unlike the aliphatic allyl groups in the target compound .

(b) 2-[4-(bis(2-hydroxyethyl)amino)phenyl]acetonitrile (CAS 6335-57-5)

- Structure: Aromatic phenyl group with hydroxyethylamino substituents.

- Properties : Higher polarity (density 1.212 g/cm³) and melting point (88°C) due to hydroxyl groups, contrasting with the hydrophobic allyl groups in the target compound .

Coordination Chemistry and Crystal Structures

(a) Bis(pyridinylamino)acetonitrile Chromium Complex

- Structure: A chromium(III) complex with a bis(pyridinylamino)acetonitrile ligand.

- Key Data : Cr–Cr distance 3.185 Å, octahedral coordination geometry. The ligand’s pyridinyl groups enable strong metal binding, unlike the allyl groups in the target compound, which may offer weaker coordination .

(b) Bi-α-Amino Nitrile Macrocyclic Compounds

- Structure : Macrocyclic compounds synthesized from diamines and aldehydes.

- Comparison : These exhibit polydentate coordination modes and antimicrobial activity, suggesting that substituting allyl groups in the target compound with aromatic systems could enhance bioactivity .

Data Table: Key Properties of Selected Aminoacetonitriles

*Predicted properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.